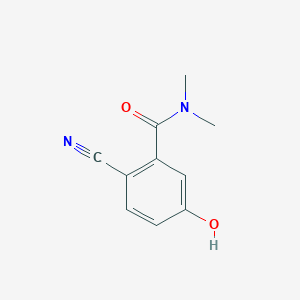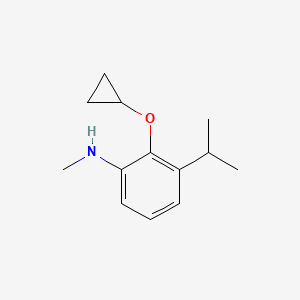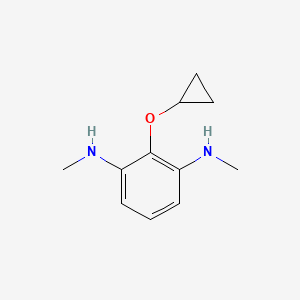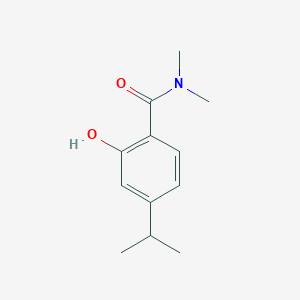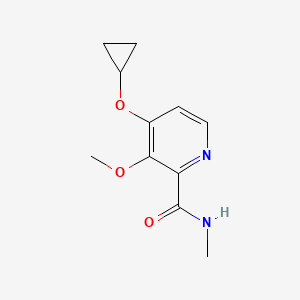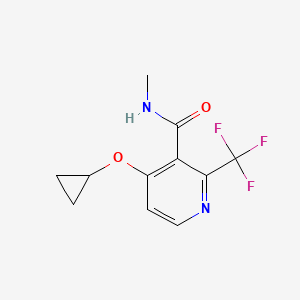
2-Ethyl-6-hydroxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-6-hydroxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the ethyl, hydroxy, and methyl groups in the benzamide structure imparts unique chemical and physical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-hydroxy-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the condensation of 2-ethyl-6-hydroxybenzoic acid with N-methylamine. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. Catalysts such as Lewis acids or transition metal complexes can be employed to accelerate the reaction rate. Additionally, the use of ultrasonic irradiation or microwave-assisted synthesis can further improve the reaction conditions, making the process more eco-friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-6-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of 2-ethyl-6-oxo-N-methylbenzamide.
Reduction: Formation of 2-ethyl-6-hydroxy-N-methylbenzylamine.
Substitution: Formation of 2-ethyl-6-hydroxy-N-methyl-4-bromobenzamide.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-6-hydroxy-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Ethyl-6-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The amide group can interact with receptor proteins, altering their conformation and affecting signal transduction pathways. These interactions can result in various biological effects, depending on the specific target and context of the compound’s use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylbenzamide: Lacks the ethyl and hydroxy groups, resulting in different chemical and physical properties.
2-Ethylbenzamide:
6-Hydroxybenzamide: Lacks the ethyl and N-methyl groups, influencing its solubility and biological activity.
Uniqueness
2-Ethyl-6-hydroxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group enhances its lipophilicity, while the hydroxy group increases its potential for hydrogen bonding. The N-methyl group influences its interaction with biological targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
2-ethyl-6-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-3-7-5-4-6-8(12)9(7)10(13)11-2/h4-6,12H,3H2,1-2H3,(H,11,13) |
InChI-Schlüssel |
FIJRHYOPZBKELR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)O)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


